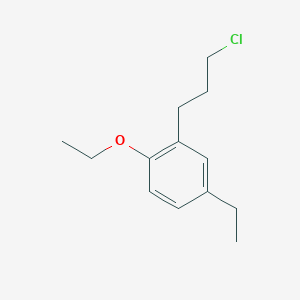
1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with ethoxy, ethyl, and chloropropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The ethyl and ethoxy groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the ethoxy group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. The reactions are often conducted under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution: Products include 1-(3-hydroxypropyl)-2-ethoxy-5-ethylbenzene, 1-(3-aminopropyl)-2-ethoxy-5-ethylbenzene, and 1-(3-mercaptopropyl)-2-ethoxy-5-ethylbenzene.
Oxidation: Products include 1-(3-chloropropyl)-2-ethoxy-5-ethylbenzaldehyde, 1-(3-chloropropyl)-2-ethoxy-5-ethylbenzoic acid.
Reduction: Products include 1-(3-propyl)-2-ethoxy-5-ethylbenzene and 1-(3-chloropropyl)-2-ethylbenzene.
Scientific Research Applications
1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Medicine: Research into its potential therapeutic effects is ongoing. It may serve as a precursor for the synthesis of compounds with medicinal properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. The chloropropyl group can act as a leaving group in substitution reactions, while the ethoxy and ethyl groups can stabilize intermediates through inductive and resonance effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has a similar chloropropyl group but differs in its aromatic core and additional substituents.
Tris(chloropropyl) phosphate: This compound contains multiple chloropropyl groups and is used as a flame retardant.
3-Chloropropyltrimethoxysilane: This compound is used in surface modification and as a coupling agent in various applications.
Uniqueness
1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene is unique due to its specific combination of substituents on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C13H19ClO |
|---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-ethoxy-4-ethylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-3-11-7-8-13(15-4-2)12(10-11)6-5-9-14/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
SDSMHHNNDPEQHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


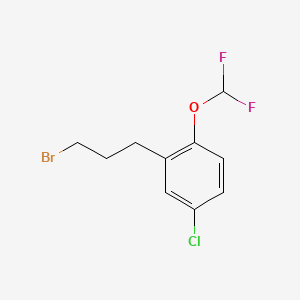
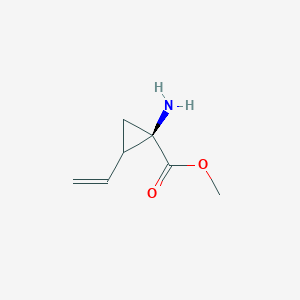

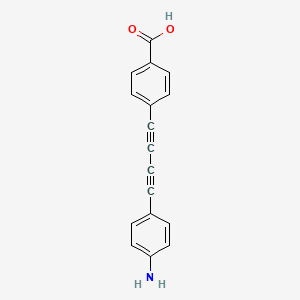
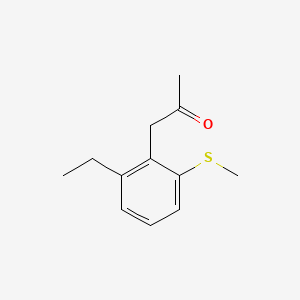
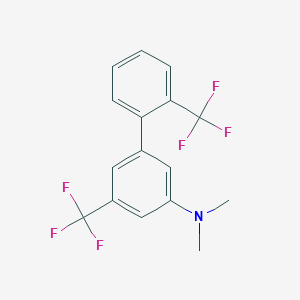
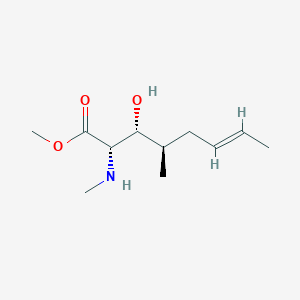
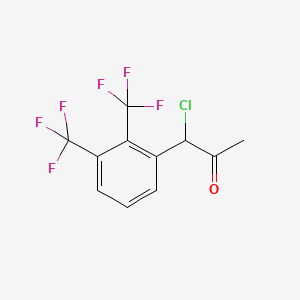
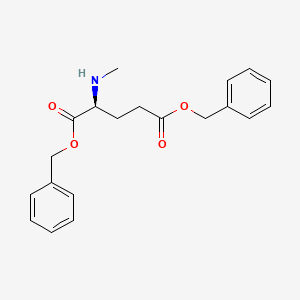

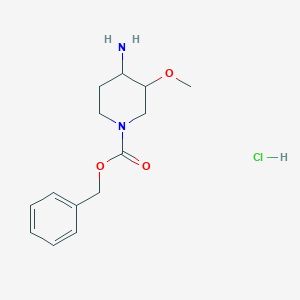
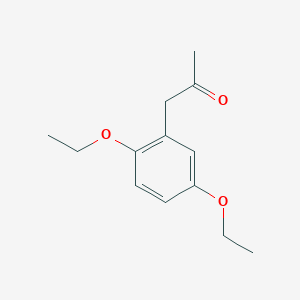
![Ethyl (2E)-3-{3-[(1E)-3-ethoxy-3-oxoprop-1-EN-1-YL]-5-[hydroxy(4-methoxyphenyl)methyl]phenyl}prop-2-enoate](/img/structure/B14059610.png)

